molecular formula C22H16F2N4O3 B2485082 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide CAS No. 902963-92-2

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2485082
CAS No.: 902963-92-2
M. Wt: 422.392
InChI Key: RXBQEUVJYPETPD-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • A fused pyrido[2,3-d]pyrimidine core with 2,4-dioxo functionality.
  • A 4-fluorobenzyl substituent at position 3 of the pyrimidine ring.
  • An acetamide side chain linked to a 2-fluorophenyl group at the N-position.

The pyrido[2,3-d]pyrimidine scaffold is associated with kinase inhibition and anticancer activity in related compounds .

Properties

CAS No.

902963-92-2

Molecular Formula

C22H16F2N4O3

Molecular Weight

422.392

IUPAC Name

N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16F2N4O3/c23-15-9-7-14(8-10-15)12-28-21(30)16-4-3-11-25-20(16)27(22(28)31)13-19(29)26-18-6-2-1-5-17(18)24/h1-11H,12-13H2,(H,26,29)

InChI Key

RXBQEUVJYPETPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrido[2,3-d]pyrimidine core with fluorinated aromatic substituents. The presence of fluorine atoms is believed to enhance the compound's pharmacological properties.

Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit significant antiviral properties, particularly against HIV. The dihydropyridine derivatives have been shown to act as anti-HIV agents by modulating multidrug resistance mechanisms in infected cells. For instance, a related compound demonstrated efficacy in inhibiting viral replication in vitro and in vivo models .

Neuroprotective Effects

Recent studies suggest that the compound may possess neuroprotective qualities. In models of chemically induced epilepsy, related compounds have shown the ability to modulate neurotransmitter levels and reduce oxidative stress, which are critical factors in neuroprotection . This suggests that our compound might also exhibit similar protective effects against neurodegenerative conditions.

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication.
  • Modulation of Neurotransmitter Systems : It may influence serotonin and GABAergic systems, potentially leading to anticonvulsant effects.
  • Antioxidant Properties : The presence of dioxo groups suggests potential antioxidant activity, which could mitigate oxidative damage in neuronal tissues.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antiviral activity against HIV; found significant reduction in viral load in treated cells.
Study 2 Explored neuroprotective effects in zebrafish models; demonstrated modulation of neurotransmitter levels and reduction of seizure activity.
Study 3 Conducted molecular docking studies indicating strong binding affinity to target proteins involved in viral replication pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents Functional Differences vs. Target Compound Reference ID
Target Compound : Pyrido[2,3-d]pyrimidine 3-(4-Fluorobenzyl), N-(2-fluorophenyl)acetamide Reference structure -
Pyrimidin-5-yl Acetamide () 3-(2-Fluorobenzyl), 6-amino, N-(4-acetylaminophenyl) 6-amino group; 2-fluorobenzyl vs. 4-fluorobenzyl
Pyrido[4,3-d]pyrimidine () Cyclopropyl, 2-fluoro-4-iodophenyl, DMSO solvate Different pyrido fusion position; iodine substituent
Pyrazolo-Benzothiazine Acetamide () 3,4-Dimethyl-5,5-dioxo benzothiazine, N-(2-fluorobenzyl) Sulfone group; pyrazolo-benzothiazine core
Arylacetamide () 4-Bromophenyl, 3,4-difluorophenyl Simple acetamide; no fused heterocycle

Substituent Effects

  • Fluorine Positioning: The target’s 4-fluorobenzyl group (vs. The 2-fluorophenyl acetamide in the target may enhance π-π stacking compared to non-fluorinated aryl groups in .
  • Heterocyclic Core Modifications :

    • The pyrido[2,3-d]pyrimidine core in the target offers a planar structure for kinase interaction, whereas the pyrazolo-benzothiazine in introduces a sulfone group, which could alter redox properties.
    • The pyrido[4,3-d]pyrimidine in has a different fusion pattern, possibly affecting binding orientation in biological targets.

Physicochemical and Crystallographic Insights

  • Crystal Packing : highlights dihedral angles (66.4° between aryl rings) influencing intermolecular interactions . The target’s fluorinated groups may similarly affect solubility and crystal stability.

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